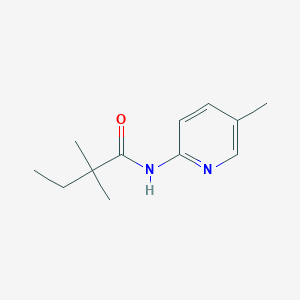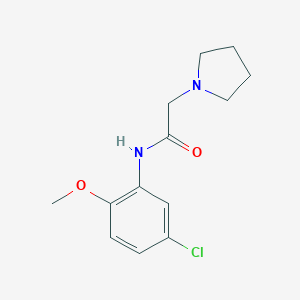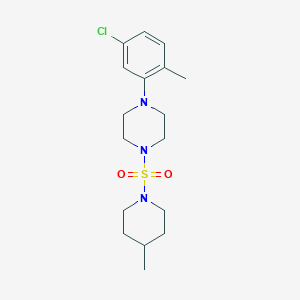
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine, also known as Ro 60-0175, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied due to its potential applications in the field of neuroscience and drug development.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the development of novel antidepressant and anxiolytic drugs.
Wirkmechanismus
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 acts as a competitive antagonist of the 5-HT1A receptor, which means that it binds to the receptor and blocks the binding of serotonin, the endogenous ligand for the receptor. This results in a decrease in the activation of the receptor, which in turn leads to a decrease in the downstream signaling pathways that are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound 60-0175 has anxiolytic and antidepressant effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze test and the light/dark box test, and to increase the time spent in the open arms of the elevated plus maze. It has also been shown to reduce immobility time in the forced swim test and the tail suspension test, which are tests used to assess antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 has several advantages for use in lab experiments. It is a highly potent and selective antagonist of the 5-HT1A receptor, which means that it can be used to study the specific effects of blocking this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound 60-0175 is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175. One area of research could be the development of novel antidepressant and anxiolytic drugs based on the structure of this compound 60-0175. Another area of research could be the study of the effects of this compound 60-0175 on other serotonin receptor subtypes, as well as other neurotransmitter systems. Additionally, the use of this compound 60-0175 in combination with other drugs could be explored as a potential treatment for mood and anxiety disorders.
Synthesemethoden
The synthesis of 1-(4-Chlorobenzoyl)-4-(2,4-dimethylphenyl)piperazine 60-0175 involves the reaction of 4-chlorobenzoyl chloride with 1-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-chlorobenzoyl chloride reacts with the amino group of the piperazine ring, resulting in the formation of this compound 60-0175.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSAPLMWYDTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)
